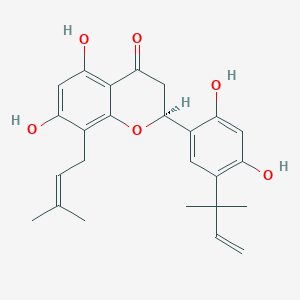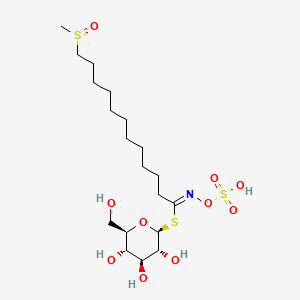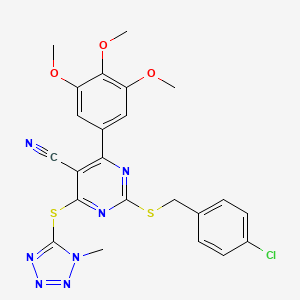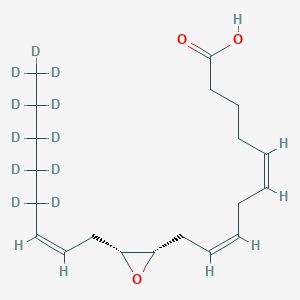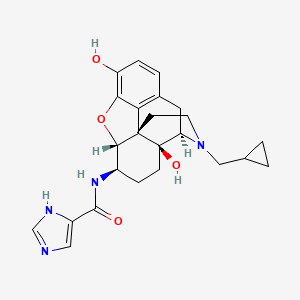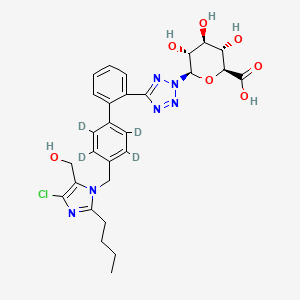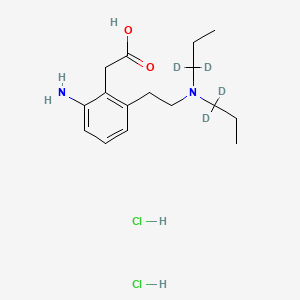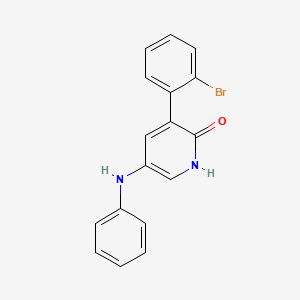
p38-|A MAPK-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p38-|A MAPK-IN-4 is a specific inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for cellular responses to stress stimuli, including inflammation, apoptosis, and cell differentiation. The p38 MAPK pathway is involved in various physiological processes and has been implicated in numerous diseases, making it a significant target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p38-|A MAPK-IN-4 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
p38-|A MAPK-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
p38-|A MAPK-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the p38 MAPK pathway and its role in various chemical reactions.
Biology: Employed in research to understand cellular responses to stress and the regulation of gene expression.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the p38 MAPK pathway .
作用機序
p38-|A MAPK-IN-4 exerts its effects by inhibiting the p38 MAPK pathway. This pathway involves a cascade of protein kinases, including MAPK kinase kinases (MAP3Ks), MAPK kinases (MAP2Ks), and MAPKs. This compound specifically targets the p38 MAPK, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses to stress stimuli .
類似化合物との比較
Similar Compounds
p38α MAPK Inhibitors: These include compounds like SB203580 and BIRB 796, which also target the p38 MAPK pathway.
Other MAPK Inhibitors: Compounds targeting different MAPK pathways, such as ERK and JNK inhibitors .
Uniqueness
p38-|A MAPK-IN-4 is unique due to its high specificity for the p38 MAPK pathway. This specificity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its ability to cross the blood-brain barrier makes it particularly valuable for treating neuroinflammatory and neurodegenerative disorders .
特性
分子式 |
C17H13BrN2O |
|---|---|
分子量 |
341.2 g/mol |
IUPAC名 |
5-anilino-3-(2-bromophenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C17H13BrN2O/c18-16-9-5-4-8-14(16)15-10-13(11-19-17(15)21)20-12-6-2-1-3-7-12/h1-11,20H,(H,19,21) |
InChIキー |
OAKQUGAXVQPKJW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CNC(=O)C(=C2)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


